molecular formula C16H16F3NO5 B13167257 4-(Ethoxycarbonyl)-6,6,6-trifluoro-2-(phenylformamido)hex-4-enoic acid

4-(Ethoxycarbonyl)-6,6,6-trifluoro-2-(phenylformamido)hex-4-enoic acid

Katalognummer: B13167257
Molekulargewicht: 359.30 g/mol
InChI-Schlüssel: YKMKJFBRMXJXGG-LUAWRHEFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Ethoxycarbonyl)-6,6,6-trifluoro-2-(phenylformamido)hex-4-enoic acid is a complex organic compound with a unique structure that includes an ethoxycarbonyl group, a trifluoromethyl group, and a phenylformamido group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxycarbonyl)-6,6,6-trifluoro-2-(phenylformamido)hex-4-enoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of hex-4-enoic acid with ethyl chloroformate to introduce the ethoxycarbonyl group. This is followed by the introduction of the trifluoromethyl group through a reaction with trifluoromethyl iodide. The final step involves the formation of the phenylformamido group through a reaction with phenyl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-(Ethoxycarbonyl)-6,6,6-trifluoro-2-(phenylformamido)hex-4-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxycarbonyl and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-(Ethoxycarbonyl)-6,6,6-trifluoro-2-(phenylformamido)hex-4-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-(Ethoxycarbonyl)-6,6,6-trifluoro-2-(phenylformamido)hex-4-enoic acid involves its interaction with specific molecular targets and pathways. The ethoxycarbonyl and trifluoromethyl groups can enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic regions of proteins and enzymes. The phenylformamido group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Hex-4-enoic acid: A simpler compound with a similar backbone but lacking the ethoxycarbonyl, trifluoromethyl, and phenylformamido groups.

    4-(Ethoxycarbonyl)-2-hexenoic acid: Similar but without the trifluoromethyl and phenylformamido groups.

    6,6,6-Trifluoro-2-hexenoic acid: Similar but without the ethoxycarbonyl and phenylformamido groups.

Uniqueness

4-(Ethoxycarbonyl)-6,6,6-trifluoro-2-(phenylformamido)hex-4-enoic acid is unique due to the presence of all three functional groups, which confer distinct chemical and physical properties. These groups enhance the compound’s reactivity, stability, and potential for interaction with biological targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C16H16F3NO5

Molekulargewicht

359.30 g/mol

IUPAC-Name

(Z)-2-benzamido-4-ethoxycarbonyl-6,6,6-trifluorohex-4-enoic acid

InChI

InChI=1S/C16H16F3NO5/c1-2-25-15(24)11(9-16(17,18)19)8-12(14(22)23)20-13(21)10-6-4-3-5-7-10/h3-7,9,12H,2,8H2,1H3,(H,20,21)(H,22,23)/b11-9-

InChI-Schlüssel

YKMKJFBRMXJXGG-LUAWRHEFSA-N

Isomerische SMILES

CCOC(=O)/C(=C\C(F)(F)F)/CC(C(=O)O)NC(=O)C1=CC=CC=C1

Kanonische SMILES

CCOC(=O)C(=CC(F)(F)F)CC(C(=O)O)NC(=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.